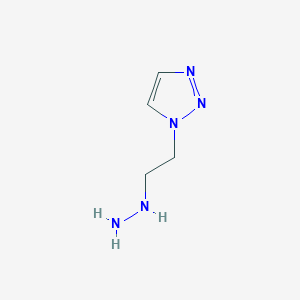
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring and a hydrazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and hydrazine functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3-triazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site .
Comparación Con Compuestos Similares
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be compared to other similar compounds, such as hydrazinyl 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features but differ in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C4H9N5 |
|---|---|
Peso molecular |
127.15 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)ethylhydrazine |
InChI |
InChI=1S/C4H9N5/c5-6-1-3-9-4-2-7-8-9/h2,4,6H,1,3,5H2 |
Clave InChI |
VZDOIJUTTWZYAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


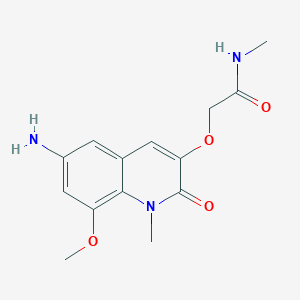
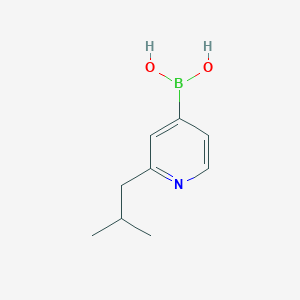
![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)

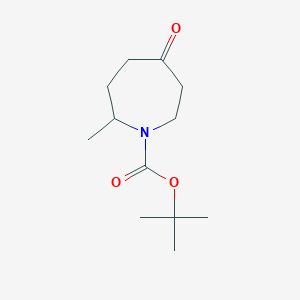
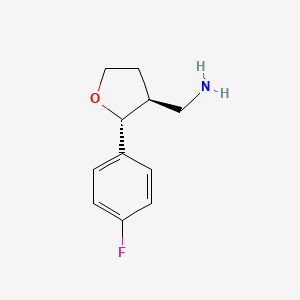
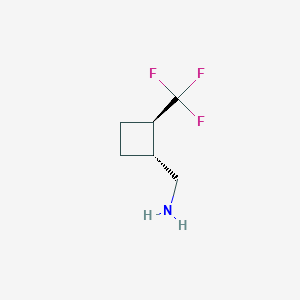
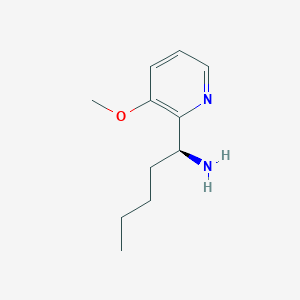
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)

![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
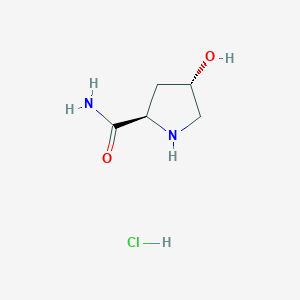
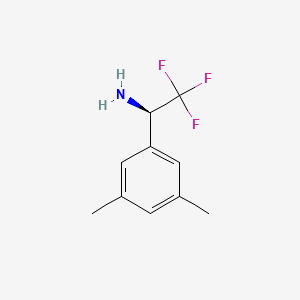
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
